Phenyl acetate
Overview
Description
Phenyl acetate, also known as phenyl ethanoate, is an organic compound with the chemical formula C8H8O2. It is the ester of phenol and acetic acid. This compound is known for its pleasant, sweet, and floral odor, making it a valuable component in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl acetate can be synthesized through the esterification of phenol with acetic anhydride or acetyl chloride. The reaction typically involves mixing phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is exothermic and produces this compound along with acetic acid or hydrochloric acid as by-products .
Industrial Production Methods: In industrial settings, this compound is produced by heating phenol with acetic anhydride or acetyl chloride in large reactors. The reaction is carried out under controlled temperatures, typically between 120°C to 130°C, to ensure optimal yield. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Phenyl acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to produce phenol and acetic acid.
Reduction: this compound can be reduced to phenyl ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: Phenol and acetic acid.
Reduction: Phenyl ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
Phenyl acetate can be compared with other esters such as methyl phenylacetate and ethyl phenylacetate. These compounds share similar structural features but differ in their alkyl groups. This compound is unique due to its specific ester linkage and the resulting physical and chemical properties .
Comparison with Similar Compounds
- Methyl phenylacetate
- Ethyl phenylacetate
- Propyl phenylacetate
Each of these compounds has distinct applications and properties, making phenyl acetate a valuable compound in its own right.
Properties
IUPAC Name |
phenyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVNPXQWQGGJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | PHENYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051626 | |
Record name | Phenyl acetate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless highly refractive liquid with a phenolic odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid | |
Record name | Phenyl acetate | |
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Record name | Phenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | PHENYL ACETATE | |
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Record name | Phenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |
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Boiling Point |
196 °C, 196.00 to 198.00 °C. @ 760.00 mm Hg | |
Record name | PHENYL ACETATE | |
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Record name | Phenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | PHENYL ACETATE | |
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Flash Point |
176 °F, 80 °C | |
Record name | PHENYL ACETATE | |
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Record name | PHENYL ACETATE | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOL IN GLACIAL ACETIC ACID; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Miscible with oxygenated and chlorinated solvents., Solubility in water: none, insoluble in water; miscible in alcohol, miscible (in ethanol) | |
Record name | PHENYL ACETATE | |
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Record name | PHENYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Phenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.073 @ 20 °C/4 °C, Relative density (water = 1): 1.07, 1.073-1.079 | |
Record name | PHENYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |
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Record name | PHENYL ACETATE | |
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Record name | Phenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.7, Relative vapor density (air = 1): 4.7 | |
Record name | PHENYL ACETATE | |
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Record name | PHENYL ACETATE | |
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Color/Form |
COLORLESS, MOBILE LIQUID, WATER WHITE LIQUID | |
CAS No. |
122-79-2 | |
Record name | Phenyl acetate | |
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Record name | Phenyl acetate | |
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Record name | PHENYL ACETATE | |
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Record name | Acetic acid, phenyl ester | |
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Record name | Phenyl acetate | |
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Record name | Phenyl acetate | |
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Record name | PHENYL ACETATE | |
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Record name | Phenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-30 °C | |
Record name | Phenyl acetate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
A2: NMR spectroscopy has been extensively used to study phenyl acetate, particularly its conformational flexibility. Researchers have analyzed 1H, 2H, and 13C NMR spectra of this compound, this compound-[13CO], and this compound-[C2H3] in nematic liquid crystalline solvents to determine dipolar coupling constants. These data provide insights into the molecule’s preferred conformation in solution. [ [] ]
A3: this compound is commonly employed as a substrate to investigate the activity of enzymes like arylesterases, including paraoxonase (PON1). Its hydrolysis to phenol and acetic acid can be readily monitored spectrophotometrically, allowing for kinetic studies and characterization of enzyme activity. [ [, , ] ]
A4: Yes, this compound serves as a starting material in various organic reactions. For example, it can undergo Fries rearrangement in the presence of a catalyst to yield ortho- and para-hydroxyacetophenones. [ [] ]
A5: Density functional theory (DFT) calculations have been instrumental in investigating the mechanisms of this compound reactions, such as aminolysis and thermal decomposition. These calculations provide valuable information about transition state structures, activation energies, and reaction pathways, enhancing our understanding of the molecule's reactivity. [ [, ] ]
A6: The nature and position of substituents on the phenyl ring significantly influence the reactivity of this compound. Electron-withdrawing groups, like nitro groups, generally enhance the reactivity towards nucleophilic attack, while electron-donating groups have the opposite effect. Studies have investigated the Hammett correlation for a series of substituted phenyl acetates, demonstrating the impact of electronic effects on reaction rates. [ [, , ] ]
A7: Yes, research on human serum paraoxonase 1 (HuPON1) highlights the importance of specific amino acid residues in the enzyme's active site for substrate binding and specificity. For instance, the substitution of histidine 115 with tryptophan in HuPON1 results in an enzyme variant (H115W) that retains activity toward paraoxon but loses the ability to hydrolyze this compound. This finding suggests distinct interactions between this compound and the active site residues of PON1. [ [, ] ]
A8: Research indicates that the hydrolysis of this compound can be significantly accelerated in the presence of silica surfaces, indicating a heterogeneous catalytic effect. This finding has important implications for the use of this compound as a tracer in geological applications, highlighting the need to consider mineral-fluid interactions in such settings. [ [] ]
A9: Research suggests that this compound exhibits neurotoxicity in experimental models of phenylketonuria (PKU). Studies in rat pups have shown that exposure to this compound during brain development can disrupt critical biosynthetic pathways that rely on acetyl-coenzyme A, potentially contributing to the neurological impairments observed in PKU. [ [] ]
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